molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine

Cat. No.: B1280166
CAS No.: 75936-99-1
M. Wt: 140.23 g/mol
InChI Key: NLSCFLSNWRVGLP-UHFFFAOYSA-N
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Description

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known by its IUPAC name 1-azabicyclo[2.2.2]oct-3-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework.

Mechanism of Action

Target of Action

The primary targets of {1-Azabicyclo[22It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.

Mode of Action

The exact mode of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors in the parasympathetic nervous system .

Biochemical Pathways

The specific biochemical pathways affected by {1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitter signaling .

Pharmacokinetics

Tropane alkaloids are generally well-absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of {1-Azabicyclo[22Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter signaling and potentially causing changes in mood, cognition, and motor control .

Biochemical Analysis

Biochemical Properties

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in the levels of neurotransmitters, which can have various physiological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of neurotransmitters, leading to altered neuronal activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . This can result in changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can bind to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This can result in enhanced cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over extended periods, it can undergo degradation, which may affect its efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues. The localization and accumulation of this compound can influence its efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its activity and function, thereby modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the reduction of the corresponding azide or nitrile precursor. One common method includes the reduction of 1-azabicyclo[2.2.2]octan-3-one oxime using hydrogen gas in the presence of a palladium catalyst . Another approach involves the reduction of 1-azabicyclo[2.2.2]octan-3-yl nitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of the precursor compounds .

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium or platinum catalysts

    Substitution: Acyl chlorides, isocyanates

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Primary amine (target compound)

    Substitution: Amides, carbamates

Scientific Research Applications

Muscarinic Receptor Antagonism

One of the prominent applications of 1-Azabicyclo[2.2.2]octan-3-ylmethanamine is its role as a muscarinic receptor antagonist. Compounds featuring this structure have been developed to target muscarinic acetylcholine receptors, which are implicated in various neurological conditions. For instance, a patent describes derivatives of this compound that act as dual antagonists for muscarinic receptors and beta2 adrenergic receptors, showcasing potential for treating respiratory diseases and other conditions related to cholinergic signaling .

Positive Allosteric Modulation

Research has identified 1-Azabicyclo[2.2.2]octan-3-ylmethanamine derivatives as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. These modulators enhance receptor activity without directly activating the receptor, offering a mechanism that could lead to fewer side effects compared to traditional agonists . This modulation has potential implications in treating cognitive disorders and enhancing synaptic plasticity.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 1-Azabicyclo[2.2.2]octan-3-ylmethanamine have revealed insights into how modifications to the bicyclic structure can influence biological activity. For example, variations in substituents at specific positions on the bicyclic ring have been shown to significantly affect receptor binding affinity and efficacy . These findings are critical for the design of new therapeutic agents with improved pharmacological profiles.

Case Study: Treatment of Neurological Disorders

In a study investigating compounds related to 1-Azabicyclo[2.2.2]octan-3-ylmethanamine, researchers found that certain derivatives exhibited significant neuroprotective effects in animal models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease .

Case Study: Pain Management

Another application explored is the use of 1-Azabicyclo[2.2.2]octan-3-ylmethanamine derivatives as analgesics. Preliminary studies indicated that these compounds could modulate pain pathways by acting on both peripheral and central nervous systems, providing a dual mechanism for pain relief without the adverse effects commonly associated with opioid medications .

Summary of Findings

The following table summarizes key findings from various studies on 1-Azabicyclo[2.2.2]octan-3-ylmethanamine:

Application AreaKey FindingsReferences
Muscarinic Receptor AntagonismEffective dual antagonism for respiratory conditions
Positive Allosteric ModulationEnhances α3β2 nAChR activity; potential cognitive benefits
NeuroprotectionReduces oxidative stress in neurodegeneration models
Pain ManagementModulates pain pathways effectively

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: Another bicyclic amine with a similar structure but lacking the methanamine group.

    Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids like cocaine and atropine.

Uniqueness

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine is unique due to its specific bicyclic structure combined with a methanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known as quinuclidine, is a bicyclic amine that exhibits significant biological activity, particularly in the context of neurotransmitter systems and receptor interactions. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Target Receptors and Enzymes

The primary biological targets of this compound include muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). Due to its structural similarity to tropane alkaloids, it acts as a competitive antagonist at postganglionic mAChRs, influencing various physiological processes such as neurotransmission and muscle contraction .

Biochemical Pathways

This compound is known to affect neurotransmitter signaling pathways significantly. It interacts with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase, which modulates acetylcholine levels in synaptic clefts . The inhibition of these enzymes can lead to increased synaptic activity and altered neuronal function.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution throughout the body. It is metabolized primarily in the liver, with excretion occurring via the urine . Such characteristics are crucial for its potential therapeutic applications.

Biological Activity

Research has demonstrated that this compound exhibits various biological effects:

  • Neurotransmitter Modulation : The compound has been shown to enhance neurotransmitter release by acting on nAChRs, specifically as a positive allosteric modulator (PAM) of the α3β2 subtype . This modulation can lead to improved cognitive functions and may have implications for treating cognitive dysfunction in conditions such as schizophrenia.
  • Antioxidant Properties : Studies indicate that derivatives of this compound may exhibit antioxidant activity, providing potential protective effects against oxidative stress in neuronal cells .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cognitive Dysfunction in Schizophrenia : A Phase 2 clinical trial investigated a related compound's efficacy in treating cognitive dysfunction associated with schizophrenia. Results indicated a favorable tolerability profile and significant improvements in cognitive performance compared to placebo .
  • Neuroprotective Effects : Research has highlighted its neuroprotective effects in models of neurodegenerative diseases, suggesting that it can mitigate neuronal damage through its action on cholinergic systems .

Research Applications

The unique structure and biological properties of this compound make it a valuable compound for various scientific applications:

Field Application
ChemistryBuilding block for complex organic synthesis; ligand in coordination chemistry
BiologyStudy of neurotransmitter systems; receptor interaction studies
MedicinePotential therapeutic agent for neurological disorders; drug development
IndustrySynthesis of pharmaceuticals and agrochemicals

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCFLSNWRVGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504085
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75936-99-1
Record name 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-azabicyclo[2.2.2]octan-3-yl}methanamine
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Synthesis routes and methods I

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Synthesis routes and methods II

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A solution of 3-cyanoquinuclidine (3.0g) was added to a stirred suspension of LiAlH4 (1.1g) in dry THF (250ml) and the reaction heated to reflux for 3h. On cooling the reaction, water (1ml), 2.5N NaOH solution (1.5ml) and then water (2.5ml) were added carefully and the solids removed by filtration. Evaporation of the filtrate gave the title compound, D1 (3.1g) as an oil.
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